molecular formula C13H13BrN2O2 B577963 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-34-9

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B577963
CAS No.: 1242260-34-9
M. Wt: 309.163
InChI Key: XXRCSCXQXKJDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C13H13BrN2O2 and a molecular weight of 309.16 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 6-methylquinoline, bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitration and Reduction: Nitration of the brominated product to introduce a nitro group at the 4-position, followed by reduction to convert the nitro group to an amino group.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position, often through a carboxylation reaction using carbon dioxide.

    Esterification: Finally, esterification of the carboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Nitro-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester.

    Reduction: 4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester.

    Substitution: 4-Amino-8-substituted-6-methylquinoline-3-carboxylic acid ethyl ester.

Scientific Research Applications

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, including antimicrobial or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both an amino group at the 4-position and a bromine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCSCXQXKJDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677875
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-34-9
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.